

Technical Guide: ^1H NMR Characterization of 5-Chloro-2-hydroxyphenylboronic Acid

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Compound of Interest

Compound Name:	5-Chloro-2-hydroxyphenylboronic acid
CAS No.:	89488-25-5
Cat. No.:	B1592813

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CAS: 89488-25-5 | Formula: $\text{C}_6\text{H}_6\text{BClO}_3$ | MW: 172.37 g/mol

Executive Summary

5-Chloro-2-hydroxyphenylboronic acid is a functionalized arylboronic acid frequently employed as a building block in Suzuki-Miyaura cross-coupling reactions and as a pharmacophore in benzoxaborole antifungal development.

Obtaining a clean ^1H NMR spectrum for this compound is chemically non-trivial due to two competing equilibria:

- **Boroxine Formation:** The reversible dehydration of the boronic acid moiety into a cyclic trimeric anhydride (boroxine).
- **Proton Exchange:** The lability of the phenolic ($-\text{OH}$) and boronic [$-\text{B}(\text{OH})_2$] protons, which complicates integration and peak shape.

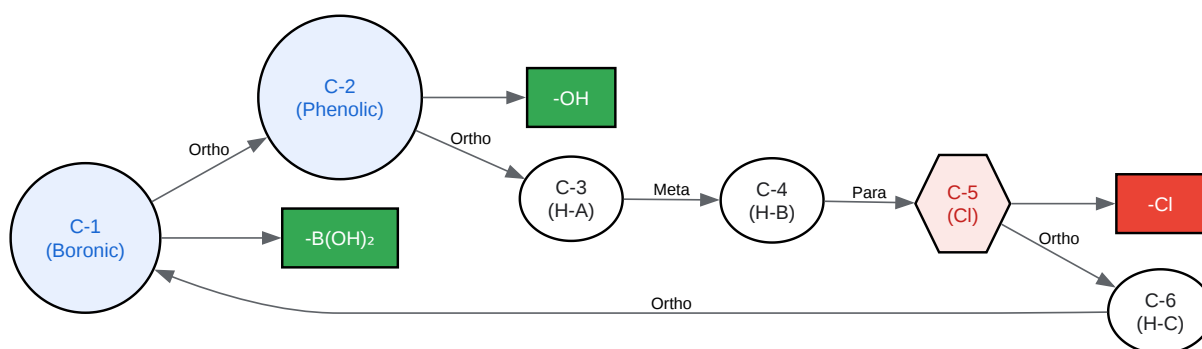
This guide provides the characteristic spectral data in DMSO-d₆ (the standard solvent for suppressing exchange) and a self-validating protocol to ensure sample integrity.

Structural Analysis & Proton Assignment

The molecule consists of a trisubstituted benzene ring. The chemical shifts are governed by the strong electron-donating effect of the phenolic hydroxyl group (C-2) and the inductive withdrawing effects of the chlorine (C-5) and boronic acid (C-1) groups.

Chemical Structure Diagram

The following diagram illustrates the proton numbering scheme used in the spectral data table.



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Figure 1: Connectivity and substitution pattern of **5-Chloro-2-hydroxyphenylboronic acid**. Note the shielding influence of the C-2 OH group on H-A (C-3).

Characteristic ¹H NMR Spectral Data

Solvent: DMSO-d₆ | Frequency: 400 MHz | Reference: TMS (0.00 ppm) or Residual DMSO (2.50 ppm)

Assignment	Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (, Hz)	Structural Justification
Phenolic -OH	9.80 – 10.50	Singlet (br)	1H	—	Highly deshielded due to H-bonding; often broad.
Boronic - B(OH) ₂	8.00 – 8.80	Singlet (br)	2H	—	Exchangeable protons; chemical shift is concentration-dependent.
H-C (C-6)	7.55 – 7.65	Doublet (d)	1H		Ortho to Boron (deshielding); Meta to Cl.
H-B (C-4)	7.25 – 7.35	dd	1H	,	Meta to OH; Ortho to Cl. Shows coupling to H-3 and H-6.
H-A (C-3)	6.80 – 6.90	Doublet (d)	1H		Ortho to OH (strong shielding); Meta to Cl.

Detailed Interpretation Logic

- The Aromatic Region (6.8 – 7.7 ppm):
 - H-3 (H-A): This proton appears furthest upfield (~6.85 ppm). It is located ortho to the strong electron-donating hydroxyl group, which increases electron density at this position

via resonance, resulting in significant shielding.

- H-6 (H-C): This proton appears furthest downfield (~7.60 ppm). It is ortho to the boronic acid group.^[1] Although boron is electropositive, the empty p-orbital can participate in resonance, and the lack of ortho-shielding (compared to H-3) leaves it relatively deshielded.
- H-4 (H-B): The signal at ~7.30 ppm is a doublet of doublets (dd). It couples strongly with its ortho neighbor H-3 (Hz) and weakly with its meta neighbor H-6 (Hz).
- The Exchangeable Region (8.0 – 10.5 ppm):
 - In "wet" DMSO or at low concentrations, the phenolic and boronic protons may coalesce into a single broad hump or disappear entirely due to rapid exchange with water.
 - In dry DMSO-d₆, the phenolic proton is typically distinct and sharpest, while the boronic protons appear as a broad singlet integrating to 2 protons.

Experimental Protocol: Sample Preparation

To ensure reproducibility and prevent the formation of boroxine anhydrides, follow this strict protocol.

Reagents Required^{[2][3][4][5][6][7][8]}

- Solvent: DMSO-d₆ (99.9 atom % D) + 0.03% v/v TMS.
 - Critical: Use a fresh ampoule or solvent stored over 4Å molecular sieves. Water content >0.1% will collapse the -OH signals.
- Tube: 5mm Precision NMR tube (e.g., Wilmad 507-PP or equivalent).

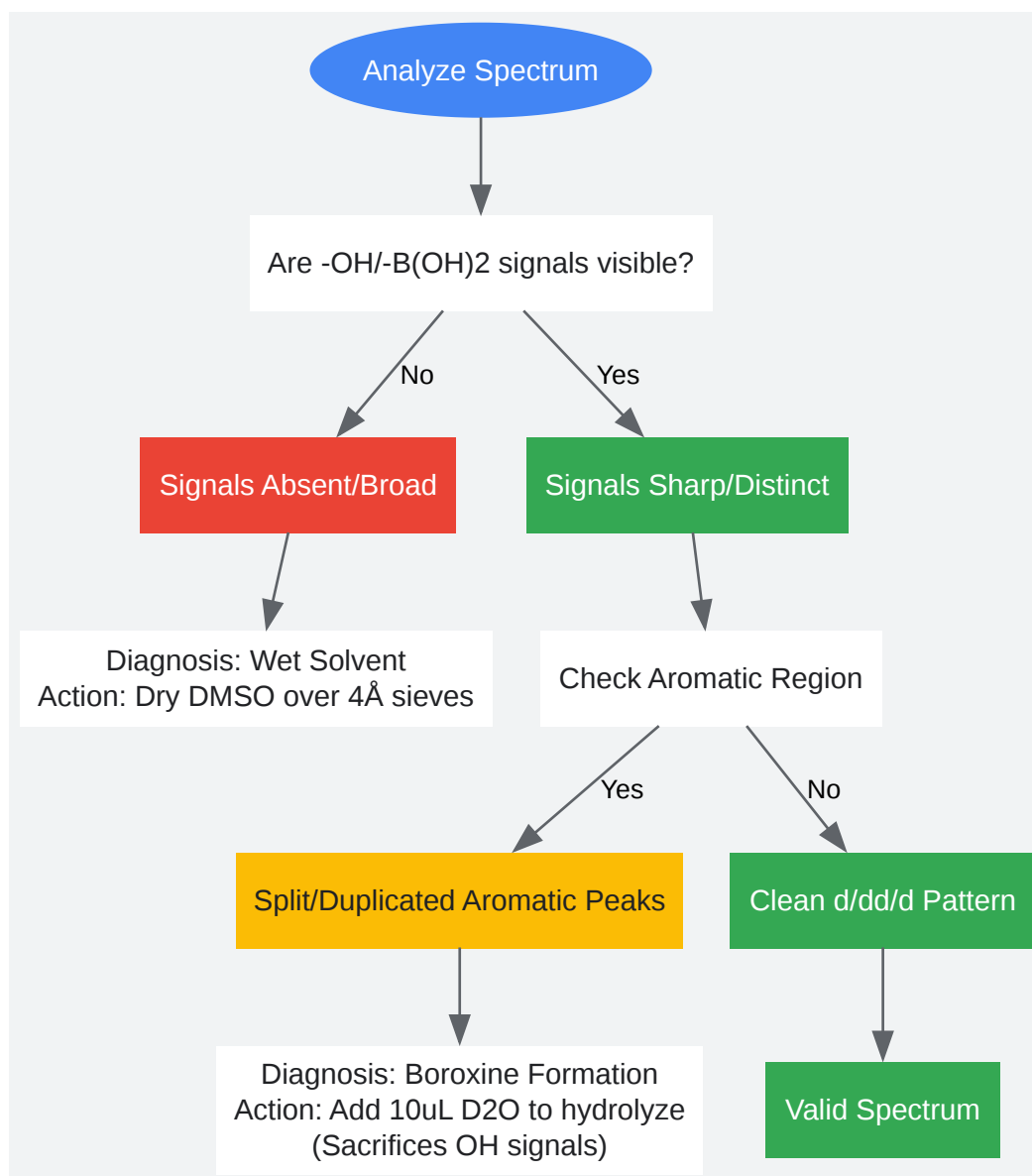
Step-by-Step Methodology

- Weighing: Weigh 10–15 mg of **5-Chloro-2-hydroxyphenylboronic acid** into a clean vial.

- Note: Do not exceed 20 mg/0.6 mL. High concentrations favor boroxine trimerization.
- Dissolution: Add 0.6 mL of DMSO- d_6 . Vortex until fully dissolved.
 - Observation: The solution should be clear and colorless to pale yellow.
- Dehydration Check (Optional but Recommended): If the solid has been stored for long periods, it may contain partial anhydrides.
 - Action: Add 1 drop of D_2O only if you intend to collapse all exchangeable protons to simplify the aromatic region. For full characterization including OH groups, strictly avoid D_2O .
- Acquisition: Run the 1H NMR experiment with a sufficient relaxation delay (d1 2 seconds) to allow full relaxation of the quaternary carbons if running ^{13}C , or to ensure accurate integration of the aromatic protons.

Troubleshooting & Quality Control

Boronic acids are dynamic molecules. Use the following decision tree to diagnose spectral anomalies.



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Figure 2: Diagnostic workflow for evaluating spectral quality of arylboronic acids.

Common Pitfalls

- **Boroxine Contamination:** If you see a second set of aromatic peaks (usually slightly downfield), your sample contains the cyclic anhydride (boroxine). This is common in older samples. Adding a small amount of water (or D₂O) shifts the equilibrium back to the free acid monomer.

- Temperature Effects: The rotation of the B-C bond can be restricted. If peaks are unusually broad, running the experiment at 300K or 310K can sharpen the signals.

Applications & Context

Understanding the NMR of this compound is critical for:

- Suzuki-Miyaura Coupling: Verifying the purity of the starting material directly correlates to catalyst turnover numbers (TON). Impurities like the de-boronated phenol (3-chlorophenol) will poison Pd catalysts.
- Benzoxaborole Synthesis: This compound is a precursor to cyclic boron-oxygen heterocycles, a class of compounds gaining traction as anti-inflammatory and antifungal agents (e.g., Tavaborole).

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